molecular formula C22H30N4O3 B2758851 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide CAS No. 887211-31-6

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide

Cat. No.: B2758851
CAS No.: 887211-31-6
M. Wt: 398.507
InChI Key: BJCOQVZWDATGGR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the dimethylamino group suggests that the compound might have basic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the indole and azepane moieties, followed by various coupling reactions to assemble the final structure. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and azepane rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole moiety can undergo electrophilic substitution reactions, while the secondary amine could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups and the nitrogen-containing rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

The synthesis of chemical compounds related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide has been a subject of research to explore their potential in various applications, including pharmacological activities. For instance, the enantiomers of rocastine and its potent analogues, which share structural similarities with the specified compound, were synthesized to evaluate their antihistaminic activity. This work involved conformational analysis and molecular modeling to understand the compounds' interactions with histamine H1 receptors (Sleevi et al., 1991).

Antibacterial and Antifungal Activity

Research into compounds with the azepan and indolyl structural motifs has also identified potential antibacterial and antifungal properties. A study synthesized aminoalkyl ester methyliodides of substituted acetic and propionic acids, revealing high antibacterial activity against various bacteria. This study highlights the importance of structural variation in developing new antimicrobials (Isakhanyan et al., 2013).

Neuroprotective and Cognitive Enhancing Effects

Compounds structurally related to the given chemical have been explored for their neuroprotective and cognitive-enhancing effects. Notably, a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides demonstrated the ability to reverse electroconvulsive shock-induced amnesia in mice, indicating potential applications in treating memory disorders and cognitive impairment (Butler et al., 1984).

Antineoplastic Potential

The search for new antineoplastic agents has included the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the reported antitumor activity of related structures. Although preliminary data did not indicate significant activity, this research underscores the ongoing efforts to explore the therapeutic potential of such compounds in oncology (Koebel et al., 1975).

Broad-Spectrum Antifungal Agents

The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species exemplifies the application of compounds with similar chemical structures in addressing fungal infections. This work highlights the compound's development process, emphasizing structural modifications to improve plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).

Mechanism of Action

Without specific studies or data, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets, which is not predictable from the structure alone .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(dimethylamino)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-24(2)14-11-23-22(29)21(28)18-15-26(19-10-6-5-9-17(18)19)16-20(27)25-12-7-3-4-8-13-25/h5-6,9-10,15H,3-4,7-8,11-14,16H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCOQVZWDATGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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